![molecular formula C15H24N2O2S B6141393 1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B6141393.png)
1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine” is a type of sulfonamide, which is an organic compound containing a sulfonyl functional group attached to an amine group . Sulfonamides are known for their various applications in medicine and industry .
Synthesis Analysis
While the exact synthesis process for “this compound” is not available, sulfonamides are generally synthesized through the reaction of a sulfonyl chloride with an amine .Chemical Reactions Analysis
Sulfonamides, such as “this compound”, can undergo various chemical reactions. For example, they can participate in electrophilic aromatic substitution reactions .Safety and Hazards
作用機序
Target of Action
The primary target of 1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and vice versa. It is involved in the regulation of cortisol, a hormone that plays a significant role in the body’s response to stress .
Mode of Action
It is known to interact with its target enzyme, potentially influencing the balance between cortisol and cortisone in the body . The compound’s interaction with its target and the resulting changes are still under investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are related to the metabolism of cortisol. By interacting with Corticosteroid 11-beta-dehydrogenase isozyme 1, the compound may influence the conversion process between cortisol and cortisone, thereby affecting the overall levels of these hormones in the body
Pharmacokinetics
Information regarding its absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its influence on the levels of cortisol and cortisone in the body. By potentially altering the activity of Corticosteroid 11-beta-dehydrogenase isozyme 1, the compound may affect the balance of these hormones, which could have various downstream effects on cellular processes .
生化学分析
Molecular Mechanism
At the molecular level, 1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activities . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular functions, including alterations in cell signaling and metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound can be transported across cell membranes and distributed to various tissues, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can affect its interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-15(2,3)13-5-7-14(8-6-13)20(18,19)17-11-9-16(4)10-12-17/h5-8H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWHEETWJJOFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(aminocarbonyl)phenyl]-2-bromobenzamide](/img/structure/B6141311.png)
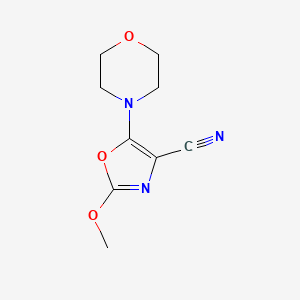

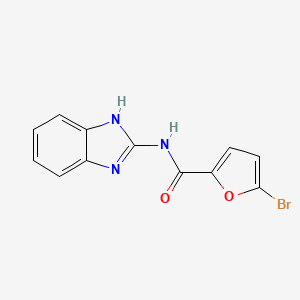
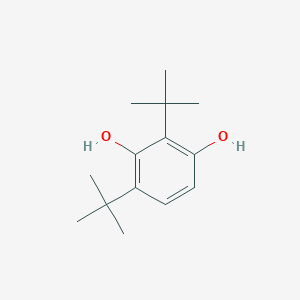
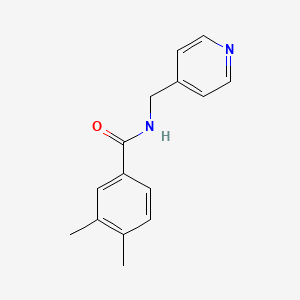
![N-[4-(aminosulfonyl)benzyl]-4-fluorobenzenesulfonamide](/img/structure/B6141346.png)
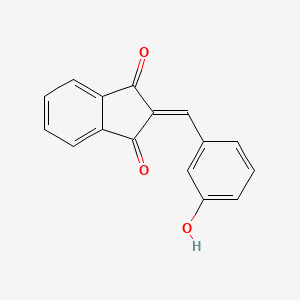
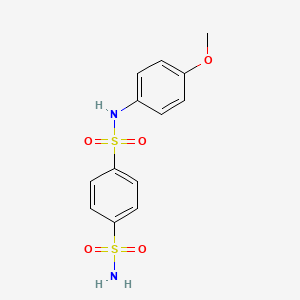
![4-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B6141367.png)
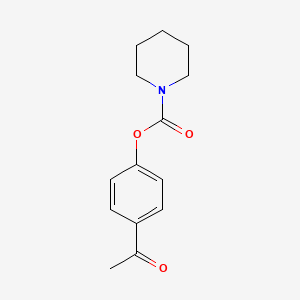
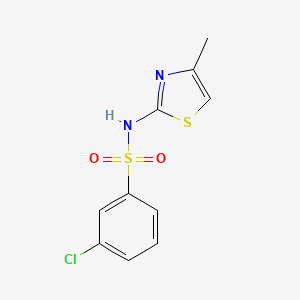
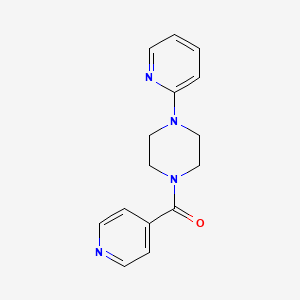
![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B6141401.png)